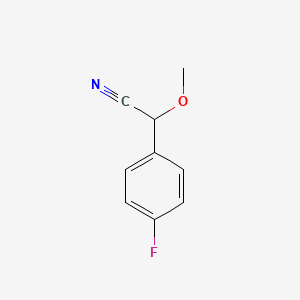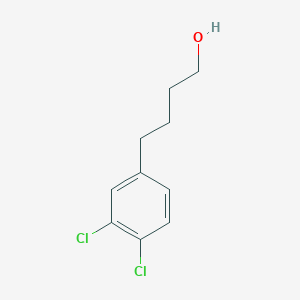
4-(3,4-Dichlorophenyl)butan-1-ol
Overview
Description
“4-(3,4-Dichlorophenyl)butan-1-ol” is a chemical compound with the molecular formula C10H12Cl2O . Its average mass is 219.108 Da and its monoisotopic mass is 218.026520 Da .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H12Cl2O/c11-9-5-4-8 (7-10 (9)12)3-1-2-6-13/h4-5,7,13H,1-3,6H2 . The InChI key is FZPUOZORJTUXOL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .Scientific Research Applications
Crystal Structure and Chemical Interactions
- Crystal Structure Analysis : The compound has been used in the study of crystal structures of fungicides, exemplified by cyproconazole, where the dihedral angles between the chlorophenyl and triazole rings were determined. Such studies aid in understanding molecular interactions and stability in crystal forms (Kang et al., 2015).
Spectroscopy and Conformational Studies
- Resonant Photoionization Spectroscopy : Investigations into the conformational landscape of related compounds, like (S)-1-(4-chlorophenyl)ethanol, have been conducted. This includes studies on their monohydrated complexes and diastereomeric adducts, providing insights into molecular geometry and electron density impacts on interactions (Rondino et al., 2016).
Anti-inflammatory Activity
- Development of Anti-inflammatory Compounds : Derivatives of related compounds have been prepared and tested for anti-inflammatory activity. This highlights the compound's relevance in medicinal chemistry for developing new therapeutic agents (Goudie et al., 1978).
Solubility and Thermodynamics
- Solubility Studies : Research has been conducted on the solubility of related compounds, like 4-(3,4-dichlorophenyl)-1-tetralone, in various solvents. Such studies are crucial for understanding the compound's behavior in different environments, which is essential for its application in chemical processes and pharmaceutical formulations (Wang et al., 2008).
Asymmetric Reductions and Synthesis
- Asymmetric Reductions for Pharmaceutical Synthesis : Studies have shown the use of lithium aluminium hydride modified with derivatives of butan-1-ol for asymmetric reductions, yielding products with high enantiomeric excess. This is significant in the synthesis of pharmaceutical compounds, ensuring the production of a specific enantiomer with desired biological activity (Brown et al., 1991).
Anticancer Activity
- Anticancer Compound Development : Research into new analogs of SYA013, a compound structurally related to 4-(3,4-dichlorophenyl)butan-1-ol, has been conducted, showing preferential binding at sigma-2 receptors and inhibition of several cancer cell lines. This indicates the potential of such compounds in the development of new anticancer therapies (Asong et al., 2019).
Safety and Hazards
properties
IUPAC Name |
4-(3,4-dichlorophenyl)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2O/c11-9-5-4-8(7-10(9)12)3-1-2-6-13/h4-5,7,13H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPUOZORJTUXOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCCO)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

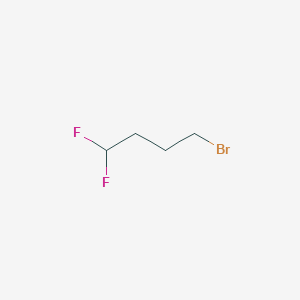

![6-bromo-2-cyclopropyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1442820.png)


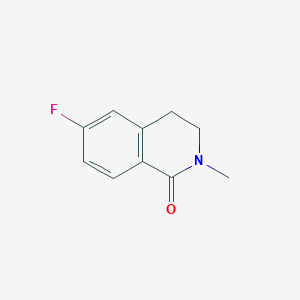
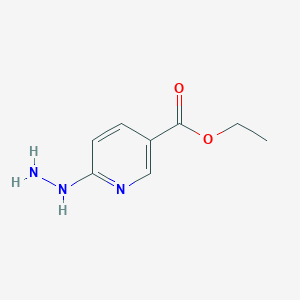

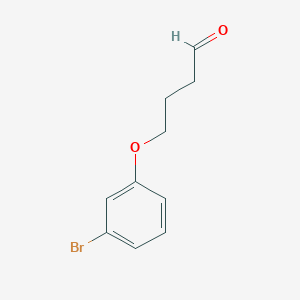
![Tert-butyl 2-[(butan-2-yl)amino]acetate](/img/structure/B1442833.png)
![[(4-Chlorophenyl)thio]acetyl chloride](/img/structure/B1442835.png)
![1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B1442836.png)
![[1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B1442837.png)
